![molecular formula C17H14N2O3 B12541174 N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide CAS No. 690639-14-6](/img/structure/B12541174.png)
N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide is a compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is known for its potential biological activities, including antitumor, antiviral, and antioxidant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide typically involves the construction of the indole core followed by functionalization. One common method involves the cyclization of appropriate precursors under specific conditions to form the indole ring, followed by benzylation and carboxamide formation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents .
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antitumor, antiviral, and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemicals.
Mecanismo De Acción
The mechanism of action of N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- 5,6-Methylenedioxyindole
- N-methyl-5,6-dihydroxyindole
- 5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid
Uniqueness
N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide is unique due to its specific benzyl and carboxamide functional groups, which confer distinct chemical and biological properties compared to other indole derivatives .
Propiedades
Número CAS |
690639-14-6 |
|---|---|
Fórmula molecular |
C17H14N2O3 |
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide |
InChI |
InChI=1S/C17H14N2O3/c20-17(18-9-11-4-2-1-3-5-11)14-6-12-7-15-16(22-10-21-15)8-13(12)19-14/h1-8,19H,9-10H2,(H,18,20) |
Clave InChI |
MILPPEFILWAYDN-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C3C(=C2)C=C(N3)C(=O)NCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


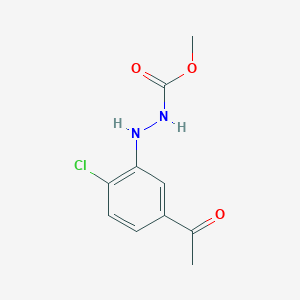
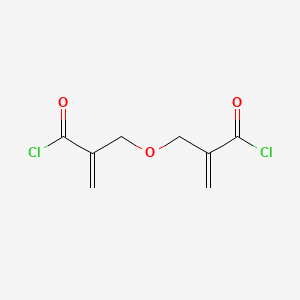
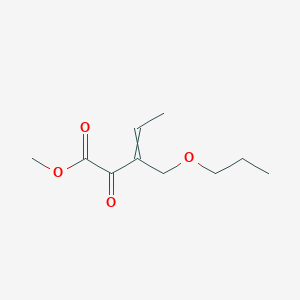
![Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12541122.png)
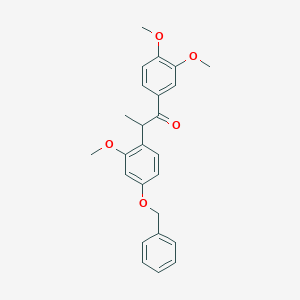


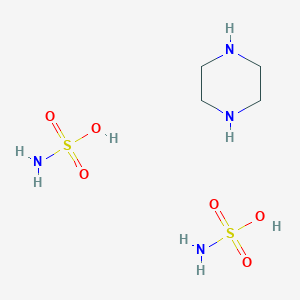
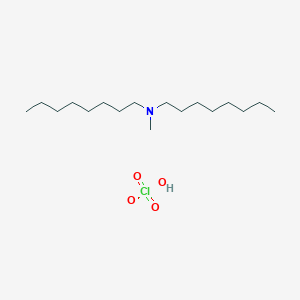
![Phosphine, [(phenylborylene)bis(methylene)]bis[bis(1,1-dimethylethyl)-](/img/structure/B12541163.png)
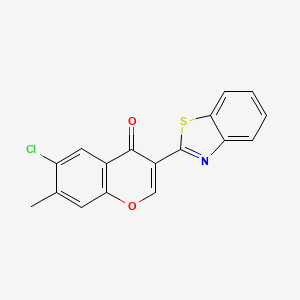
![1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-N-[3-(trimethylsilyl)propyl]-](/img/structure/B12541171.png)

![N-[(2,6-Difluorophenyl)methyl]-N'-(4-ethyl-1,3-thiazol-2-yl)thiourea](/img/structure/B12541196.png)
